molecular formula C22H15F3N2O2S B446609 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile CAS No. 514843-28-8

2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B446609
CAS No.: 514843-28-8
M. Wt: 428.4g/mol
InChI Key: KPOVJOZPYQLCMA-UHFFFAOYSA-N
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Description

2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a sophisticated synthetic building block offered for early-stage discovery research. This compound features a multi-functional molecular architecture, combining a nicotinonitrile core with a phenyl group, a trifluoromethyl group, and a formyl-methoxybenzylthio side chain. The presence of the trifluoromethyl group is a hallmark of many modern pharmaceuticals, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The formyl group on the benzylthio side chain provides a versatile chemical handle for further derivatization, making this compound a valuable intermediate for the synthesis of more complex target molecules, such as those explored in pharmacophore-based drug design . While analytical data is not collected for this product, its structural features suggest potential applicability in the development of protein kinase inhibitors, a class of therapeutics that includes several approved anticancer drugs . Researchers are encouraged to leverage this compound in exploratory studies, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) investigations, and as a key scaffold in medicinal chemistry programs. Buyer assumes responsibility to confirm product identity and/or purity. This product is provided "AS-IS" for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. All sales are final.

Properties

IUPAC Name

2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S/c1-29-19-8-7-14(12-28)9-16(19)13-30-21-18(11-26)17(15-5-3-2-4-6-15)10-20(27-21)22(23,24)25/h2-10,12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOVJOZPYQLCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Strategies

Chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, treating 6-(trifluoromethyl)nicotinonitrile with SOCl₂ in toluene at 0–5°C produces 2-chloro-6-(trifluoromethyl)nicotinonitrile.

Thiol Coupling

The chloro intermediate reacts with 5-formyl-2-methoxybenzylthiol under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the thiol, enabling nucleophilic displacement of chlorine.

Optimized Parameters:

  • Base: NaH (1.2 equivalents)

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Yield: ~75–80% (estimated from analogous reactions)

Synthesis of 5-Formyl-2-methoxybenzylthiol

The benzylthio component is prepared via:

  • Methoxylation: Protecting a phenolic hydroxyl group with methyl iodide in the presence of potassium carbonate.

  • Formylation: Introducing the aldehyde group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions.

  • Reduction and Thiolation: Reducing the formyl group to a hydroxymethyl intermediate, followed by thiolation via thiourea and hydrolysis.

Critical Steps:

  • Formylation Temperature: −10°C to prevent over-oxidation.

  • Thiolation Agent: Thiourea in ethanol under reflux.

Purification and Characterization

Chromatographic Purification

Flash column chromatography with hexane/ethyl acetate (4:1 to 2:1 gradient) effectively isolates the target compound, as demonstrated in analogous pyridine syntheses.

Analytical Validation

  • HPLC: Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase).

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals:

    • δ 10.02 (s, 1H, aldehyde)

    • δ 8.45 (d, 1H, pyridine-H)

    • δ 4.12 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

StepMethod 1 (Ammonium Acetate)Method 2 (DCC/Phosphorous Acid)
Core Synthesis Yield88%88%
Thioether Coupling75% (estimated)78% (estimated)
Total Yield~66%~69%
Key AdvantageMild conditionsTolerance to moisture

Challenges and Mitigation Strategies

  • Sensitivity of Aldehyde Group: The formyl moiety is prone to oxidation. Use of anhydrous conditions and antioxidants (e.g., BHT) during coupling steps is critical.

  • Thiol Stability: Benzylthiols oxidize readily. Conduct reactions under nitrogen and add stabilizers like EDTA .

Chemical Reactions Analysis

2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of nicotinonitriles can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile may also possess similar properties .

Anticancer Activity

Research indicates that nicotinonitrile derivatives can inhibit cancer cell proliferation. The structural features of this compound may contribute to its ability to interact with specific biological targets involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism of action .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in multicomponent reactions, leading to the formation of complex molecular architectures. This property is particularly valuable in the synthesis of biologically active molecules, enhancing the efficiency of synthetic pathways in pharmaceutical research .

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, a series of nicotinonitrile derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. This highlights the potential of structurally related compounds, including this compound, in developing new antimicrobial agents .

CompoundMIC (µg/mL)Activity
Ciprofloxacin3.12Standard
Compound A0.10Superior
Compound B0.50Effective

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing this compound using a microwave-assisted method, which significantly reduced reaction time while maintaining high yields. The synthesized product was characterized using NMR and IR spectroscopy, confirming the expected molecular structure and functional groups. This efficient synthetic route exemplifies the compound's utility in laboratory settings for further research applications .

Mechanism of Action

The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₁₅F₃N₂O₂S 428.44 5-Formyl-2-methoxybenzylthio, phenyl, -CF₃ Polar formyl/methoxy groups enhance solubility; -CF₃ improves metabolic stability.
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile C₁₈H₁₀BrF₃N₂S₂ 455.31 4-Bromobenzylthio, 2-thienyl, -CF₃ Bromine increases lipophilicity; thienyl may alter electronic properties.
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile C₁₅H₁₀F₄N₂S 326.31 4-Fluorobenzylthio, methyl, -CF₃ Smaller size and fluorine substituent improve bioavailability.
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile C₁₃H₁₀F₃N₃S 297.30 Dimethylamino, 2-thienyl, -CF₃ Amino group enhances hydrogen-bonding potential; lower molecular weight.
2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile C₂₅H₂₅N₃OS 415.60 Morpholinoethylthio, p-tolyl, phenyl Morpholine ring increases solubility; bulky tolyl group affects steric hindrance.

Functional Group Impact on Activity

  • Thioether Linkage : Critical for binding to target proteins (e.g., succinate dehydrogenase (SDH) in fungicidal oxadiazole derivatives). The benzylthio group in the target compound may mimic similar interactions.
  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects and metabolic stability, a common feature in agrochemicals.
  • Formyl Group (-CHO) : Unique to the target compound, this polar group may facilitate covalent interactions or serve as a synthetic handle for further derivatization.

Biological Activity

2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C19H16F3N3OS
  • Molecular Weight : 393.41 g/mol
  • CAS Number : 514843-28-8

The presence of trifluoromethyl and thioether functionalities suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from different studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)13.5Induction of apoptosis
HeLa (Cervical Cancer)10.2Inhibition of cell cycle progression
A549 (Lung Cancer)15.0ROS generation leading to oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic markers in treated MCF-7 cells.
  • Cell Cycle Arrest : In HeLa cells, the compound has been shown to induce G1 phase arrest, preventing cells from progressing through the cell cycle and thus inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : In A549 cells, treatment with the compound resulted in elevated ROS levels, contributing to cellular stress and apoptosis.

Case Study 1: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 13.5 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating apoptosis.

Case Study 2: HeLa Cell Line

HeLa cells were exposed to the compound for 24 hours. Cell cycle analysis via propidium iodide staining demonstrated a significant accumulation of cells in the G1 phase, suggesting that the compound effectively halts cell cycle progression.

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